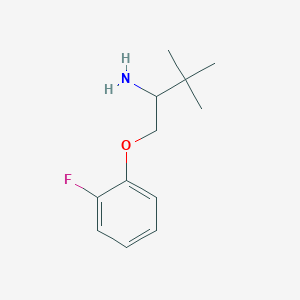

1-(2-Amino-3,3-dimethylbutoxy)-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorinated Benzene Derivatives in Chemical Synthesis

Synthesis and Characterization of Aromatic Polyamides : Aromatic polyamides synthesized from compounds including fluorobenzene derivatives exhibit high thermal stability and solubility in organic solvents. These materials are promising for applications requiring durable and heat-resistant polymers (Yang et al., 1999).

Amination Reactions under Microwave Irradiation : The study of the reaction between 4-fluoro-1-acyl-benzene and N-substituted ethanolamine highlights a method for synthesizing amino-acylbenzene products efficiently, showcasing the utility of fluorobenzene derivatives in synthesizing diverse organic compounds (Tao Xiao-chun, 2008).

Fluorobenzene in Drug Discovery and Biochemistry

Carbonic Anhydrase II–Drug Interactions : Ab initio calculations on difluorobenzene-benzene complexes suggest the importance of fluorination patterns in non-covalent interactions, which are relevant to understanding drug binding mechanisms in enzymes like carbonic anhydrase (Chandra et al., 2004).

Photoaffinity Labeling for Enzyme Inhibition : The use of diazonium compounds for photoaffinity labeling demonstrates a method to inactivate enzymes such as acetylcholinesterase, highlighting the potential of fluorobenzene derivatives in developing irreversible enzyme inhibitors (Goeldner & Hirth, 1980).

Fluorobenzene in Material Science

Dual Fluorescence and Ion Sensing : The study of dipyridylaminomethylstilbenes, incorporating fluorobenzene units, showcases their dual fluorescence and ability to act as fluoroionophoric sensors, particularly for transition metal ions like Zn(II), indicating potential applications in sensing technologies (Yang et al., 2005).

properties

IUPAC Name |

1-(2-fluorophenoxy)-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7,11H,8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMFXVIHUDTMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(COC1=CC=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)

![Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2980948.png)

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)

![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)